molecular formula C6H4BrClFNO2S B6188986 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide CAS No. 1204572-81-5

4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide

Cat. No.: B6188986
CAS No.: 1204572-81-5
M. Wt: 288.5
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Description

4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide (CAS 1204572-81-5) is a high-value, multifunctional small molecule with the molecular formula C6H4BrClFNO2S and a molecular weight of 288.52 g/mol . This compound serves as a sophisticated organic building block for medicinal chemistry and drug discovery, particularly in the synthesis of novel molecules featuring both halogenated aryl and sulfonamide functional groups . The presence of multiple halogen atoms (bromo, chloro, fluoro) on the benzene ring makes it an excellent intermediate for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to systematically build complex molecular architectures. The sulfonamide group is a privileged pharmacophore in drug design, known for its ability to confer biological activity by acting as an enzyme inhibitor . Fluorinated sulphonamide derivatives, in particular, are an area of significant research interest, as they often exhibit enhanced metabolic stability, membrane permeability, and binding affinity, making them crucial in the development of new pharmaceutical and agrochemical candidates . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1204572-81-5

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 2 Fluorobenzene 1 Sulfonamide Analogs

Strategic Considerations for Regioselective Functionalization of Benzene (B151609) Rings

Achieving a specific substitution pattern on a benzene ring, particularly one with multiple halogen atoms and a sulfonyl group, is a significant synthetic challenge. researchgate.netresearchgate.net The success of such a synthesis hinges on a deep understanding of the directing effects of the substituents and the order in which they are introduced.

In electrophilic aromatic substitution (EAS), the substituent already present on the benzene ring governs the position of the next incoming electrophile. aakash.ac.in These directing effects are broadly categorized by two phenomena: the inductive effect (-I) and the resonance effect (+M or +R).

Halogens (F, Cl, Br) present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. wikipedia.orgchemistrytalk.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). aakash.ac.in This resonance donation increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. aakash.ac.inwikipedia.org Therefore, halogens are classified as deactivating, ortho, para-directors. aakash.ac.inorganicchemistrytutor.com

Conversely, sulfonyl groups, such as those in sulfonic acids or sulfonamides, are powerful electron-withdrawing groups due to both inductive and resonance effects. They strongly deactivate the ring and direct incoming electrophiles to the meta position. wikipedia.org

Substituent GroupInductive EffectResonance EffectOverall Ring EffectDirecting PositionCitation
Halogens (-F, -Cl, -Br)-I (Withdrawing)+M (Donating)DeactivatingOrtho, Para aakash.ac.inwikipedia.org
Sulfonyl (-SO₂R)-I (Withdrawing)-M (Withdrawing)Strongly DeactivatingMeta wikipedia.org

The sequence of halogenation and sulfonylation reactions is critical for achieving the desired 1,2,3,4-substitution pattern. Introducing the meta-directing sulfonyl group too early would make subsequent ortho and para substitutions difficult. Therefore, a logical strategy involves introducing the ortho, para-directing halogens first to build the desired framework, followed by the introduction of the sulfonyl group.

A plausible synthetic route would begin with a pre-existing halogenated benzene. For instance, starting with 1-bromo-2-fluorobenzene, the fluorine and bromine atoms would direct the incoming electrophile. The next halogenation (e.g., chlorination) would be directed to positions ortho and para to the existing halogens. The final step in functionalizing the ring would be sulfonation. Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid). organicchemistrytutor.comlibretexts.orgyoutube.com This sulfonic acid can then be converted to a sulfonyl chloride, the immediate precursor to the sulfonamide. It is noteworthy that the sulfonation reaction is often reversible, a feature that can be exploited in complex synthetic strategies. youtube.comlibretexts.org

Synthesizing benzene rings with multiple different substituents, especially in specific, congested patterns like 1,2,3,4-tetrasubstitution, is notoriously difficult. researchgate.netresearchgate.net Several factors contribute to this challenge:

Competing Directing Effects : When multiple ortho, para-directing groups are present, they may direct an incoming electrophile to different positions, leading to a mixture of regioisomers. The final product distribution depends on the relative activating/deactivating strengths of the existing substituents.

Steric Hindrance : As more substituents are added to the ring, steric hindrance can play a significant role. Substitution at a position that is sterically crowded by adjacent bulky groups may be disfavored or prevented entirely, even if it is electronically activated.

Reactivity Attenuation : Each halogen added to the ring deactivates it further. libretexts.org Consequently, the reaction conditions required for each subsequent substitution must be progressively harsher, which can lead to side reactions and lower yields.

These challenges mean that accessing polysubstituted benzenoids often requires multi-step, carefully designed synthetic routes rather than a simple sequence of electrophilic aromatic substitutions. researchgate.net

Sulfonamide Formation Strategies

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. nih.govucl.ac.uk Its synthesis is a well-established field, with both direct and indirect methods available.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine or ammonia (B1221849). ucl.ac.uknih.gov Sulfonyl chlorides are potent electrophiles, making them highly reactive towards nitrogen nucleophiles. nih.gov

The general reaction involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by adding a non-nucleophilic base, such as pyridine (B92270) or triethylamine, or by using a second equivalent of the amine nucleophile. researchgate.net

Nitrogen NucleophileResulting Sulfonamide TypeGeneral StructureCitation
Ammonia (NH₃)Primary SulfonamideR-SO₂NH₂ nih.gov
Primary Amine (R'-NH₂)Secondary SulfonamideR-SO₂NHR' ucl.ac.uk
Secondary Amine (R'₂NH)Tertiary SulfonamideR-SO₂NR'₂ ucl.ac.uk

Aryl sulfonyl chlorides themselves are commonly prepared through several methods, including the direct chlorosulfonylation of an aromatic ring with chlorosulfonic acid or by the oxidation of thiols. rsc.org

While the reaction of sulfonyl chlorides with amines is robust, the instability of some sulfonyl chloride intermediates or the presence of sensitive functional groups can necessitate alternative strategies.

One notable indirect method involves the use of N-silylamines. These compounds react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This method is advantageous as the byproduct, a silyl (B83357) chloride, is volatile and easily removed. Sulfonyl fluorides can also be used in this reaction, although they are generally less reactive than their chloride counterparts. nih.gov

Another indirect approach utilizes stable sulfonate esters as precursors. For example, pentafluorophenyl (PFP) sulfonate esters have been established as useful, stable alternatives to highly reactive sulfonyl chlorides. ucl.ac.uk These esters can undergo aminolysis (reaction with an amine) to furnish the desired sulfonamide, providing a milder route for molecules with sensitive functional groups. ucl.ac.uk Other advanced methods include the palladium-catalyzed coupling of aryl halides with a sulfur dioxide surrogate, followed by treatment with an amine and an oxidant to form the sulfonamide in a one-pot process. organic-chemistry.orgsci-hub.se

Catalytic Methodologies in Sulfonamide Bond Formation

The formation of the sulfonamide bond (Ar-SO₂-N) is a cornerstone of medicinal chemistry. While traditional methods involving the reaction of sulfonyl chlorides with amines are effective, they often require harsh conditions and the handling of toxic reagents. Modern catalytic approaches offer milder conditions, broader substrate scope, and improved functional group tolerance.

Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds in sulfonamides. Palladium- and copper-based catalysts are particularly prominent. For instance, palladium-catalyzed cross-coupling reactions, an extension of the Buchwald-Hartwig amination, can effectively couple aryl halides or triflates with sulfonamides. jk-sci.com The attenuated nucleophilicity of sulfonamides compared to alkylamines presents a challenge, but specialized ligand systems have been developed to facilitate this transformation. jk-sci.com Copper-catalyzed methods, such as the Chan-Evans-Lam coupling, provide an alternative pathway, often utilizing aryl boronic acids as the coupling partner under milder conditions. rsc.org

Recent innovations have also leveraged synergistic photoredox and copper catalysis to construct sulfonamides directly from aryl radical precursors, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). chemistrylearner.com This single-step process operates at room temperature and is compatible with a wide array of amines, including those that are electron-deficient. chemistrylearner.com Earth-abundant metals like iron have also been employed in one-pot procedures that combine a para-selective C-H iodination of an activated arene with a subsequent copper(I)-catalyzed N-arylation with a primary sulfonamide. frontiersin.org

Below is a table summarizing key catalytic approaches for sulfonamide bond formation.

Catalytic SystemCoupling PartnersKey Features
Palladium-Catalyzed Aryl Halides/Triflates + SulfonamidesWell-established; requires specialized ligands for sulfonamides. jk-sci.com
Copper-Catalyzed Aryl Boronic Acids + SulfonamidesMilder conditions; Chan-Evans-Lam type coupling. rsc.org
Iron/Copper-Catalyzed Activated Arenes + SulfonamidesOne-pot C-H activation/amination sequence. frontiersin.org
Photoredox/Copper Aryl Radical Precursors + Amines + SO₂ SourceOperates at ambient temperature; broad amine scope. chemistrylearner.com

Halogen Introduction and Interconversion Techniques

The specific halogenation pattern of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide requires precise control over the introduction of each halogen onto the aromatic ring. The synthesis of such polyfunctionalized arenes relies on a deep understanding of electrophilic halogenation, specialized fluorination techniques, and nucleophilic substitution reactions.

Electrophilic Halogenation for Bromination and Chlorination

Electrophilic aromatic substitution (EAS) is the fundamental method for introducing bromine and chlorine onto a benzene ring. scienceinfo.com These reactions typically involve the reaction of the aromatic substrate with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃. jk-sci.comscienceinfo.com The Lewis acid polarizes the halogen-halogen bond, generating a potent electrophile that is attacked by the electron-rich aromatic ring. jk-sci.comresearchgate.net

For substrates that are already substituted, the regiochemical outcome of the reaction is dictated by the electronic properties of the existing groups. google.com Halogens are deactivating yet ortho-, para-directing substituents. google.com Therefore, in a multi-step synthesis, the order of halogen introduction is critical. For instance, introducing a halogen onto a fluorinated benzene ring will be directed to the ortho and para positions relative to the fluorine atom. The inherent reactivity of fluorobenzene (B45895) in EAS reactions is anomalously high compared to other halobenzenes, with reactions at the para position often being faster than on benzene itself. rsc.org

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), serve as alternative halogen sources that are often easier to handle than gaseous chlorine or liquid bromine. nih.gov Activation of these reagents, particularly NCS, typically still requires a Brønsted or Lewis acid catalyst like ZrCl₄ to enhance their electrophilicity for reaction with unactivated aromatic rings. nih.gov

Fluorination Methodologies (e.g., C-F Bond Activation, Halogen-Exchange)

Direct fluorination of aromatic rings with F₂ is highly exothermic and difficult to control, necessitating alternative strategies. byjus.com

Halogen-Exchange Reactions: These are the most established methods for introducing fluorine.

The Balz-Schiemann Reaction: This classic method transforms a primary aromatic amine into an aryl fluoride (B91410). chemistrylearner.com The amine is first converted to a diazonium salt, which is then isolated as its tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻). byjus.com Thermal or photochemical decomposition of this salt liberates N₂, BF₃, and the desired aryl fluoride. jk-sci.comchemistrylearner.com While reliable, the method can require high temperatures and the isolated diazonium salts can be explosive. scienceinfo.com

The Halex Process: This industrial method involves the exchange of an aryl chloride or bromide for fluoride, typically using anhydrous potassium fluoride (KF) at high temperatures in a polar aprotic solvent like sulfolane. google.comwikipedia.org The reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving halogen. wikipedia.org

C-F Bond Activation: This is a more modern approach that involves the cleavage of a C-F bond, often in polyfluorinated arenes, to allow for derivatization. While seemingly counterintuitive for introducing fluorine, it is a key strategy for the selective synthesis of partially fluorinated compounds from readily available perfluoroarenes. researchgate.net This can proceed via several mechanisms, including nucleophilic attack on the electron-poor fluoroarene or oxidative addition across a transition metal center. researchgate.netmdpi.com

A comparison of key fluorination methods is presented below.

MethodStarting MaterialReagentsConditions
Balz-Schiemann Aromatic Amine1. NaNO₂, HBF₄2. Heat (Δ) or hvDiazonium salt isolation; thermal decomposition. chemistrylearner.com
Halex Process Activated Aryl ChlorideKFHigh temperature, polar aprotic solvent. wikipedia.org
C-F Activation PolyfluoroareneNucleophile or Transition MetalUsed for derivatization, not primary fluorination. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Fluoroarene Derivatization

While electrophilic substitution is common for many arenes, polyhalogenated and electron-deficient fluoroarenes are susceptible to Nucleophilic Aromatic Substitution (SₙAr). In this reaction, a nucleophile attacks the aromatic ring, displacing a halide. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk

For SₙAr to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. wikipedia.org In the context of polyhalogenated fluoroarenes, the high electronegativity of fluorine atoms makes the ring electron-poor and thus susceptible to nucleophilic attack. core.ac.uk

Integrated Multi-Step Synthetic Sequences

The assembly of a molecule with multiple substituents like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide is not merely a collection of individual reactions but a carefully planned sequence where the order of steps is paramount. The directing effects of substituents and the compatibility of functional groups with subsequent reaction conditions must be considered. libretexts.org

Convergent and Linear Synthesis Planning for Polyfunctionalized Arenes

Two primary strategies govern the planning of a multi-step synthesis: linear and convergent synthesis.

The choice between a linear and convergent approach depends on the complexity of the target molecule and the availability of starting materials. For polyfunctionalized arenes, retrosynthetic analysis—working backward from the target molecule—is an essential tool for identifying key intermediates and potential disconnection points that might allow for a convergent strategy. libretexts.org

Application of Protecting Group Chemistry in Complex Synthesis

The synthesis of structurally complex molecules such as analogs of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide often necessitates a strategic approach involving the use of protecting groups. These groups are employed to temporarily mask reactive functional moieties within a molecule, preventing them from undergoing unwanted reactions during subsequent synthetic steps. jocpr.com This strategy is crucial for controlling regioselectivity and achieving the desired molecular architecture, especially in multi-step syntheses. jocpr.com

In the context of sulfonamide synthesis, the primary amino group is often a key site of reactivity that requires protection. Amines are basic and nucleophilic, which can lead to undesirable side reactions during electrophilic aromatic substitution or other transformations on the benzene ring. youtube.com A common strategy is to protect the amine as an amide, for instance, by reacting it with an acylating agent. The resulting amide is significantly less reactive due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. youtube.com This "tamed" reactivity allows for chemical modifications to be performed on other parts of the molecule without interference from the nitrogen. At a later stage in the synthesis, the protecting group can be removed under specific conditions to regenerate the free amine. youtube.com

The choice of a suitable protecting group is governed by several factors, including its ease of installation, its stability (robustness) under various reaction conditions, and the mildness of the conditions required for its selective removal. nih.gov For sulfonamide-based protecting groups themselves, which are known for their high stability, different derivatives offer a range of properties.

Table 1: Comparison of Common Sulfonamide-Type Protecting Groups for Amines

Protecting Group Abbreviation Structure of Reagent Key Characteristics Deprotection Conditions
p-Toluenesulfonyl Ts (Tosyl) p-Toluenesulfonyl chloride High stability and robustness. nih.gov Harsh conditions (e.g., strong acid, dissolving metal reduction). youtube.comnih.gov
o-Nitrobenzenesulfonyl oNbs (Nosyl) o-Nitrobenzenesulfonyl chloride More easily cleaved than Tosyl. nih.govcreative-peptides.com Allows for N-acylation without racemization. creative-peptides.com Mild nucleophilic conditions (e.g., thiols). nih.govcreative-peptides.com
2,4-Dinitrobenzenesulfonyl Dns (Dansyl) 2,4-Dinitrobenzenesulfonyl chloride Limited stability to various reaction conditions. Readily cleaved under mild conditions.

The development of novel protecting groups like "Nms" highlights ongoing research to overcome the traditional dilemma between high stability and difficult removal, a common issue with groups like p-toluenesulfonyl (Tosyl). nih.gov The ability to selectively install and remove these groups in the presence of other sensitive functionalities, a concept known as orthogonality, is a cornerstone of modern synthetic strategy for complex, highly functionalized molecules like halogenated sulfonamide analogs. jocpr.com

Green Chemistry Principles in Halogenated Sulfonamide Synthesis

The synthesis of halogenated aromatic compounds, including sulfonamides, has traditionally involved reagents and solvents that pose environmental and safety concerns. rsc.orgsci-hub.se Consequently, the application of green chemistry principles to these synthetic routes is an area of active research. The core goals are to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. uni-lj.si

A primary focus in the green synthesis of sulfonamides is finding alternatives to the conventional use of sulfonyl chlorides. rsc.org These reagents are highly reactive, corrosive, sensitive to moisture, and their use often generates stoichiometric amounts of acidic byproducts like hydrogen chloride (HCl). rsc.orgmdpi.com Recent advancements have explored the in situ generation of sulfonyl chlorides from more benign starting materials like thiols or disulfides, using an oxidant in a more environmentally friendly solvent. rsc.orgresearchgate.net

One such approach involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents. rsc.org This method avoids the handling of sulfonyl chlorides directly and can be performed in media such as water, ethanol, or deep eutectic solvents (DES), which are considered greener alternatives to volatile organic compounds (VOCs). rsc.orgresearchgate.net The workup for these reactions is often simplified to filtration, significantly reducing waste generation. rsc.org

The choice of solvent is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. sci-hub.semdpi.com Several methods have been developed for synthesizing sulfonamides in aqueous media, often using a base like sodium carbonate to scavenge the HCl produced, thus avoiding the need for organic solvents for both the reaction and purification. sci-hub.semdpi.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

Feature Traditional Method Green Chemistry Approach
Sulfonating Agent Pre-formed Aryl Sulfonyl Chloride In-situ generated from Thiols
Reagents Corrosive and moisture-sensitive sulfonyl chlorides. rsc.org Thiols, NaDCC·2H₂O (oxidant). rsc.org
Solvent Volatile Organic Compounds (e.g., Dichloromethane) Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES). rsc.orgresearchgate.net
Byproducts Stoichiometric HCl, organic solvent waste. sci-hub.se Benign salts, biodegradable solvents. uni-lj.si
Workup Liquid-liquid extraction, chromatography. Simple filtration, precipitation. rsc.orgresearchgate.net

| Conditions | Often requires anhydrous conditions. | Can be performed in aqueous or protic media. mdpi.com |

Furthermore, solvent-free, or "neat," reaction conditions represent another important green methodology. sci-hub.se By eliminating the solvent entirely, this approach minimizes waste and can lead to higher reaction rates and easier product isolation. The sulfonylation of amines with arylsulfonyl chlorides has been successfully demonstrated under solvent-free conditions at room temperature. sci-hub.se These principles are directly applicable to the synthesis of complex halogenated sulfonamides, aiming to make their production more sustainable and environmentally benign.

Mechanistic Investigations of Key Transformation Pathways

Electrophilic Aromatic Sulfonylation Reaction Mechanisms

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.orgwikipedia.org This transformation is pivotal in the synthesis of many organic compounds, including pharmaceuticals and dyes. purechemistry.org

The actual electrophile in aromatic sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com When concentrated sulfuric acid is used as the sulfonating agent, SO₃ is generated in equilibrium. Fuming sulfuric acid, or oleum, which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophilic species. chemistrysteps.com

The generation of the electrophile can be represented by the following equilibrium: 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

In the presence of sulfuric acid, sulfur trioxide can be protonated to form the highly electrophilic species HSO₃⁺. masterorganicchemistry.comchemistrysteps.comyoutube.com

SO₃ + H₂SO₄ ⇌ HSO₃⁺ + HSO₄⁻

Computational studies have suggested that in nonpolar media and without a catalyst, the reaction may proceed via a concerted mechanism involving two molecules of SO₃, which has a lower activation energy than the reaction with a single SO₃ molecule. nih.govresearchgate.net

The core of the electrophilic aromatic substitution mechanism involves the attack of the aromatic π-electron system on the electrophile. chemistrysteps.com This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgopenochem.org In this step, the aromaticity of the ring is temporarily disrupted.

The formation of the arenium ion is the rate-determining step of the reaction. masterorganicchemistry.com The positive charge in the arenium ion is delocalized over the ortho and para positions relative to the point of attack. openochem.org

Following the formation of the arenium ion, a proton is abstracted from the carbon atom bearing the new substituent, typically by a weak base present in the reaction mixture (e.g., HSO₄⁻ or H₂O). wikipedia.orgmasterorganicchemistry.com This deprotonation step restores the aromaticity of the ring, leading to the formation of the sulfonated product. purechemistry.org

A unique characteristic of aromatic sulfonation, distinguishing it from many other electrophilic aromatic substitutions, is its reversibility. wikipedia.orgopenochem.org The sulfonation reaction is favored in concentrated acid, while desulfonation can be achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orgchemistrysteps.com This reversibility allows the sulfonic acid group to be used as a protecting or directing group in organic synthesis. wikipedia.org

The regioselectivity of sulfonation is governed by the nature of the substituents already present on the aromatic ring. wikipedia.org Electron-donating groups activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the electrophile to the meta position. wikipedia.org In the context of synthesizing 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the directing effects of the halogen substituents (fluoro, chloro, and bromo) are crucial in determining the position of the sulfonyl group. Halogens are deactivating yet ortho-, para-directing.

Mechanistic Aspects of Halogenation Reactions

Halogenation is another critical electrophilic aromatic substitution reaction involved in the synthesis of the target compound. It involves the substitution of a hydrogen atom on the aromatic ring with a halogen atom (in this case, bromine and chlorine).

The mechanism of electrophilic aromatic halogenation is analogous to other SEAr reactions. It generally proceeds in three steps: activation of the electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. masterorganicchemistry.com

For chlorination and bromination, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to polarize the halogen-halogen bond and generate a more potent electrophile. masterorganicchemistry.comorganicchemistrytutor.com The catalyst interacts with the halogen molecule, creating a highly electrophilic species that can be attacked by the π-electrons of the aromatic ring. organicchemistrytutor.com

The subsequent steps mirror those of sulfonation: the formation of a resonance-stabilized arenium ion, followed by the loss of a proton to regenerate the aromatic ring and yield the halogenated product. masterorganicchemistry.com

While electrophilic substitution is the primary pathway for introducing substituents onto an aromatic ring, nucleophilic aromatic substitution (SNAr) can become relevant in highly halogenated systems, particularly when strong electron-withdrawing groups are present. wikipedia.orgpressbooks.pub

The SNAr mechanism typically involves a two-step addition-elimination process. pressbooks.pubuomustansiriyah.edu.iq In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (such as a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups at the ortho and/or para positions is crucial for stabilizing this intermediate. pressbooks.publibretexts.org

In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq While not the primary pathway for the initial halogenation of the benzene (B151609) ring in this synthesis, understanding SNAr mechanisms is important as it can be a potential side reaction or a pathway for further functionalization of polyhalogenated aromatic compounds. nih.gov

C-F Bond Activation and Functionalization Pathways

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. researchgate.netnih.gov However, the functionalization of fluoroaromatics is a rapidly developing field, driven by the unique properties that fluorine imparts to molecules in pharmaceuticals and materials science. rsc.org Activation of the C-F bond in compounds like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide typically requires transition-metal catalysis or the use of potent main-group reagents. rsc.orgmdpi.com

Transition metal complexes, particularly those of nickel and palladium, are central to C-F bond functionalization. mdpi.com The generally accepted mechanism involves the oxidative addition of the C-F bond to a low-valent metal center [e.g., Ni(0) or Pd(0)]. This step is often the most challenging due to the high bond energy. The choice of ligands on the metal catalyst is critical; sterically bulky and electron-rich phosphine (B1218219) ligands can enhance the electron density on the metal, facilitating the cleavage of the C-F bond. mdpi.com Following oxidative addition, the resulting aryl-metal-fluoride intermediate can undergo various reactions, such as cross-coupling with nucleophiles, before reductive elimination regenerates the catalyst and yields the functionalized product.

Recent advances have also highlighted strategies using main-group metals and transition-metal-free conditions. rsc.orgmdpi.com For instance, specific lithium reagents can promote C-F bond cleavage, often assisted by intramolecular interactions. mdpi.com While direct C-F activation on 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide is challenging, especially in the presence of weaker C-Br and C-Cl bonds, these mechanistic principles form the basis for developing selective transformations.

Table 1: Key Mechanistic Steps in Transition-Metal-Catalyzed C-F Bond Activation

StepDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition The low-valent metal center [M(0)] inserts into the C-F bond of the aryl fluoride (B91410).LnM(Ar)(F)Metal identity (Ni, Pd, Rh), ligand properties (electron-donating, bulky), substrate electronics.
Transmetalation A nucleophile (e.g., from an organometallic reagent) displaces the fluoride on the metal center.LnM(Ar)(Nu)Nature of the nucleophile, additives.
Reductive Elimination The aryl group and the nucleophile couple, forming a new bond and regenerating the M(0) catalyst.Ar-Nu, LnM(0)Steric and electronic properties of the coupled groups.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different halogen atoms on 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide (Br, Cl, F) provide a hierarchy of reactivity (typically C-Br > C-Cl >> C-F) that can be exploited for selective functionalization.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a premier method for forming N-aryl sulfonamides. acs.org This reaction offers a direct route to couple the sulfonamide nitrogen of one molecule with the aryl halide portion of another, or to perform intramolecular cyclizations. acs.org For a molecule like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the C-Br bond is the most likely site for this reaction under standard conditions.

The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, which is typically stabilized by phosphine ligands. This forms a Pd(II) intermediate (Ar-Pd-X). nobelprize.orgyoutube.com In a separate step, the sulfonamide is deprotonated by a base to form a sulfonamidate anion. This anion then displaces the halide on the palladium complex in a ligand substitution step to form a palladium-amido complex. The final step is reductive elimination, where the C-N bond is formed, releasing the N-aryl sulfonamide product and regenerating the Pd(0) catalyst to continue the cycle. youtube.comorganic-chemistry.orgnih.gov

Table 2: Catalytic Cycle of Palladium-Catalyzed Sulfonamide N-Arylation

StepReactantsProductPalladium Oxidation State Change
Oxidative Addition Ar-Br + Pd(0)Ln[Ar-Pd(II)-Br]Ln0 → +2
Deprotonation/Association RSO2NH2 + Base + [Ar-Pd(II)-Br]Ln[Ar-Pd(II)-NHSO2R]LnNo Change
Reductive Elimination [Ar-Pd(II)-NHSO2R]LnAr-NHSO2R + Pd(0)Ln+2 → 0

Copper-Catalyzed Amination and Arylation Mechanisms

Copper-catalyzed N-arylation, or the Ullmann condensation, is a classic and cost-effective alternative to palladium-based methods for forming C-N bonds. nih.govresearchgate.net This reaction is particularly effective for coupling sulfonamides with aryl halides. nih.gov Mechanistic studies suggest that the active catalyst is a copper(I) species. acs.org

The reaction is believed to proceed through the formation of a copper(I) amidate complex, generated from the deprotonated sulfonamide and a Cu(I) salt. acs.org This copper amidate then undergoes oxidative addition with the aryl halide (e.g., the C-Br or C-Cl position of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide) to form a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the N-aryl sulfonamide product and regenerates a Cu(I) species. The use of ligands, such as amino acids or diamines, is often crucial to stabilize the copper catalyst, prevent aggregation, and accelerate the reaction rate. researchgate.netacs.org

Cross-electrophile coupling is an emerging strategy that joins two different electrophiles, often using a nickel catalyst and a stoichiometric reductant. While the application of amine derivatives in these reactions has been limited due to the strength of the C-N bond, recent studies have demonstrated the viability of intramolecular cross-electrophile coupling in sulfonamide derivatives. nih.govacs.org

In a typical mechanism, a low-valent nickel(0) catalyst, generated in situ, initiates the cycle by undergoing oxidative addition into one of the electrophilic bonds. nih.govacs.org Research on benzylic sulfonamides with a pendant alkyl chloride has shown that the reaction can be initiated by the oxidative addition of the benzylic C-N bond of the sulfonamide to the nickel center. acs.org This is followed by the oxidative addition of the second electrophile (e.g., an alkyl chloride). The resulting nickel intermediate, now containing both organic fragments, undergoes reductive elimination to form a new carbon-carbon bond, thereby constructing a cyclic product. This pathway provides a novel method for skeletal rearrangement and the formation of complex structures from sulfonamide precursors. acs.org For a derivative of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide containing another electrophilic site, this mechanism could enable unique intramolecular cyclization reactions.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the specific compound, 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, are not available in publicly accessible, peer-reviewed sources. While commercial vendor sites indicate the existence of such data, the actual spectra and analytical results are not disclosed.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific molecule without access to the primary research data. Fulfilling the request would require speculating on data based on analogous compounds, which would violate the explicit instruction to focus solely on "4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide".

To maintain scientific accuracy and adhere to the project's strict constraints, the requested article cannot be produced at this time. Access to proprietary data from a manufacturer or a research laboratory that has synthesized and characterized this specific compound would be necessary to proceed.

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

No published data is available on the specific MS/MS fragmentation pattern of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide. A detailed analysis of its fragmentation mechanism requires experimental determination.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The crystal structure of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide has not been reported in publicly accessible crystallographic databases (such as the Cambridge Structural Database). Consequently, a detailed analysis of its solid-state architecture is not possible.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific bond lengths, bond angles, and torsion angles can only be determined through single-crystal X-ray diffraction analysis, which has not been published for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Without a solved crystal structure, the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds, or π-stacking in the solid state of this compound cannot be described.

Conformational Analysis in the Solid State

The preferred conformation of the molecule in the crystalline lattice is unknown due to the absence of X-ray crystallographic data.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a computational technique that relies on crystallographic information. As no crystal structure data is available, this quantitative assessment of intermolecular contacts cannot be performed.

Computational and Theoretical Chemistry of 4 Bromo 3 Chloro 2 Fluorobenzene 1 Sulfonamide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, these methods can predict molecular geometries, electronic distributions, and energy levels with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide. nih.gov DFT calculations are instrumental in predicting the reactivity of a molecule by analyzing its structure and energy levels, which are described by various quantum chemical parameters. nih.gov

Commonly, the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p) is employed for geometry optimization. mkjc.in These calculations yield key information on bond lengths, bond angles, and dihedral angles. For the title compound, the geometry is largely defined by the orientation of the sulfonamide group relative to the aromatic ring. The C-S, S-N, and S=O bond lengths are critical parameters, as are the angles around the sulfur atom, which typically adopt a distorted tetrahedral geometry. The halogen substituents (F, Cl, Br) introduce further steric and electronic perturbations, influencing the planarity and symmetry of the benzene (B151609) ring.

Table 5.1: Predicted Ground State Properties of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide (Illustrative DFT Data)

PropertyPredicted ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
C-F Bond Length~1.35Å
C-Cl Bond Length~1.74Å
C-Br Bond Length~1.90Å
C-S Bond Length~1.77Å
S=O Bond Length~1.43Å
S-N Bond Length~1.63Å

Note: The values in this table are illustrative and represent typical ranges for such bonds and properties calculated at a common level of theory (e.g., B3LYP/6-31G(d,p)). Actual values would require a specific calculation to be performed.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable approach to the electronic structure of molecules. While computationally more demanding than DFT, they are often used as benchmarks. ias.ac.in For polysubstituted benzenes, ab initio calculations provide a detailed picture of orbital energies and charge distributions. ias.ac.in

These methods confirm that substituents like fluorine act as weak π-donors through resonance but strong σ-attractors inductively. ias.ac.in The interplay of these effects from multiple halogens determines the precise electronic landscape of the aromatic ring. Ab initio calculations can accurately model the charge redistribution upon substitution, showing how electron density is pulled from the ring by the inductive effects of the halogens and the sulfonamide group, while being partially donated back into the π-system by the halogens' lone pairs. ias.ac.in This detailed charge analysis is critical for understanding the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which aids in the characterization and identification of molecules. DFT calculations are widely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The predicted frequencies for 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide would include characteristic stretching modes for C-H, C-F, C-Cl, C-Br, S=O (symmetric and asymmetric), and N-H bonds, as well as various bending and ring deformation modes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. rsc.org The calculations predict the 1H, 13C, 15N, and 19F NMR spectra. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the halogens and the sulfonamide group would generally lead to a downfield shift (higher ppm) for the remaining aromatic protons compared to unsubstituted benzene.

Table 5.2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HSymmetric Stretch~3300-3400
N-HAsymmetric Stretch~3400-3500
Aromatic C-HStretch~3000-3100
S=OAsymmetric Stretch~1330-1370
S=OSymmetric Stretch~1150-1180
C-FStretch~1200-1280
C-ClStretch~700-800
C-BrStretch~550-650

Note: These are typical frequency ranges. Calculated values are often scaled to better match experimental data.

Conformational Analysis and Energy Landscapes

For flexible molecules, understanding the different possible spatial arrangements (conformations) and their relative energies is crucial. For 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the primary sources of conformational flexibility are the rotations around the C-S and S-N single bonds.

Computational studies on benzenesulfonamides have shown that two main types of conformers exist, differing in the orientation of the -NH2 group relative to the -SO2 group. nih.gov The amino hydrogens can either eclipse or be staggered with respect to the oxygen atoms. Furthermore, the entire sulfonamide group can rotate relative to the plane of the benzene ring. The potential energy surface (PES) can be mapped by systematically rotating the relevant dihedral angles (e.g., C-C-S-N and C-S-N-H) and calculating the energy at each point. This analysis reveals the lowest energy (most stable) conformations and the energy barriers for interconversion between them. In many benzenesulfonamides, the most stable conformation features the S-N bond being nearly perpendicular to the plane of the aromatic ring. nih.gov

Table 5.3: Relative Energies of Potential Conformers (Illustrative)

Conformer DescriptionDihedral Angle (C-C-S-N)Relative Energy (kJ/mol)
Global Minimum~90°0.0
Perpendicular Conformer 2~270°~0.5
Planar Transition State0° / 180°> 10.0

Note: Values are hypothetical, based on typical energy landscapes for substituted benzenesulfonamides.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide likely involves the chlorosulfonylation of 1-bromo-2-chloro-3-fluorobenzene, followed by amination of the resulting sulfonyl chloride.

Theoretical models can simulate these steps. For the amination step, calculations can map the reaction coordinate for the nucleophilic attack of ammonia (B1221849) (or an ammonia equivalent) on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This involves identifying the reactant and product complexes and, most importantly, locating the transition state structure. The energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. nih.gov DFT methods are well-suited for calculating these parameters. Such studies can also shed light on the mechanism, for instance, by evaluating whether the reaction proceeds through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. nih.govucl.ac.uk

Theoretical Studies on Halogen Effects on Aromatic Reactivity and Selectivity

The presence of three different halogens (F, Cl, Br) and a sulfonamide group on the benzene ring makes the study of its reactivity and selectivity a classic case of competing electronic effects. Halogens are known to exhibit a dual nature: they are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho-, para-directing because of their electron-donating resonance effect (+M) via their lone pairs. libretexts.orglibretexts.org

The sulfonamide group (-SO2NH2) is a powerful deactivating group and a meta-director due to strong inductive and resonance electron withdrawal. In 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the combined deactivating effects of all four substituents would make the ring significantly less reactive towards further electrophilic aromatic substitution compared to benzene. libretexts.org

Theoretical studies can quantify these effects. researchgate.net The calculation of Molecular Electrostatic Potential (MEP) maps visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show significant negative potential around the sulfonyl oxygens and a depleted electron density on the aromatic ring. Furthermore, reactivity indices derived from DFT, such as Fukui functions, can be calculated to predict the most likely sites for electrophilic attack on the aromatic ring. These calculations would weigh the directing effects of the ortho-fluorine, meta-chlorine, and para-bromine relative to the sulfonamide group to predict the regioselectivity of any subsequent reactions. researchgate.net

Table 5.4: Summary of Substituent Electronic Effects

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Influence
-FStrongWeakDeactivatingOrtho, Para
-ClStrongWeakDeactivatingOrtho, Para
-BrStrongWeakDeactivatingOrtho, Para
-SO₂NH₂Very StrongVery Strong (-M)Strongly DeactivatingMeta

Inductive and Resonance Effects of Multiple Halogens

The electronic character of the benzene ring in 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide is significantly modulated by the presence of fluorine, chlorine, and bromine atoms. These halogens exert both inductive and resonance effects, which often act in opposition, influencing the electron density distribution across the aromatic system.

The inductive effect (-I) is the withdrawal of electron density through the sigma (σ) bond framework, driven by the high electronegativity of the halogen atoms. All halogens are more electronegative than carbon and thus exhibit an electron-withdrawing inductive effect. The strength of this effect correlates with electronegativity, following the order F > Cl > Br. This withdrawal of electron density deactivates the benzene ring, making it less susceptible to electrophilic attack.

Conversely, the resonance effect (+R) involves the donation of electron density from the lone pairs of the halogen atoms into the pi (π) system of the benzene ring. This donation of electron density is directed towards the ortho and para positions relative to the halogen. While all halogens possess lone pairs and can theoretically exhibit a +R effect, the effectiveness of this donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring. For fluorine, the 2p-orbital has a similar size to the 2p-orbital of carbon, leading to effective overlap and a more significant resonance effect compared to chlorine (3p-orbital) and bromine (4p-orbital), where the orbital size mismatch is greater.

In 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the cumulative effect of these halogens, in conjunction with the potent electron-withdrawing nature of the sulfonamide group, results in a highly electron-deficient aromatic ring. The interplay of these effects creates a nuanced landscape of electron density, which is critical for understanding the molecule's reactivity.

Halogen SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Electronic Effect on Benzene Ring
Fluorine (-F)StrongWeak but significant due to good 2p-2p orbital overlapStrongly deactivating, ortho/para directing
Chlorine (-Cl)ModerateWeak due to less effective 3p-2p orbital overlapDeactivating, ortho/para directing
Bromine (-Br)ModerateVery weak due to poor 4p-2p orbital overlapDeactivating, ortho/para directing

Computational Modeling of Regioselectivity in Substitution Reactions

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the regioselectivity of substitution reactions on polysubstituted aromatic rings. For a molecule like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, which presents multiple potential sites for nucleophilic aromatic substitution (SNAr), computational models can provide valuable insights into the reaction pathways.

The regioselectivity of SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex (a σ-complex) or the transition state leading to its formation. The electron-withdrawing groups on the ring stabilize the negative charge that develops in this intermediate. In 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, all substituents are electron-withdrawing, making the ring susceptible to nucleophilic attack.

Computational models can be employed to calculate the energies of the potential intermediates or transition states formed upon nucleophilic attack at each of the carbon atoms bearing a halogen. The position that leads to the most stabilized intermediate or the lowest energy transition state is predicted to be the most favorable site for substitution.

Several factors influence the stability of the Meisenheimer complex:

Inductive Effects: The strong -I effect of the fluorine at C-2, the chlorine at C-3, and the bromine at C-4, along with the sulfonamide group at C-1, will significantly influence the stability of an adjacent negative charge.

Resonance Effects: The ability of the sulfonamide group and the halogens to delocalize the negative charge through resonance is a key factor.

DFT calculations can be used to model the reaction pathway for a given nucleophile attacking each of the halogen-bearing carbons. By comparing the activation energies for each potential substitution, a prediction of the major product can be made. For instance, a computational study might reveal that nucleophilic attack at the carbon bearing the bromine is kinetically favored due to a lower activation barrier compared to attack at the carbons bearing chlorine or fluorine.

Position of Nucleophilic AttackKey Stabilizing/Destabilizing FactorsPredicted Relative Activation Energy (Hypothetical)
C-2 (Fluorine leaving group)Strong inductive stabilization from adjacent Cl and SO2NH2. Poor leaving group.High
C-3 (Chlorine leaving group)Inductive stabilization from adjacent F and Br. Moderate leaving group.Intermediate
C-4 (Bromine leaving group)Inductive stabilization from adjacent Cl. Good leaving group.Low

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of complex molecules like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, guiding synthetic strategies and the development of new chemical entities.

Chemical Reactivity and Derivatization Studies of 4 Bromo 3 Chloro 2 Fluorobenzene 1 Sulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key site for derivatization. The nitrogen atom, flanked by a strongly electron-withdrawing sulfonyl group, possesses acidic protons, facilitating a variety of substitution reactions.

The acidic nature of the sulfonamide N-H bond allows for its deprotonation by a suitable base to form a nucleophilic sulfonamidate anion. This anion can subsequently react with various electrophiles, such as alkyl or aryl halides, to form N-substituted derivatives.

N-Alkylation: This reaction typically involves treating the parent sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). dnu.dp.ua The use of manganese or iridium complexes has also been reported to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. acs.orgrsc.org These modern methods offer greener alternatives to traditional alkyl halide-based procedures. organic-chemistry.org

N-Arylation: The formation of N-aryl bonds can be accomplished through several methods. Classical approaches often involve copper-catalyzed Ullmann-type reactions. More contemporary methods, such as the Chan-Evans-Lam (CEL) and Buchwald-Hartwig amination reactions, provide milder and more general routes. wikipedia.orgrsc.org The CEL reaction utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. rsc.org Alternatively, transition-metal-free N-arylation can be achieved using o-silylaryl triflates under the activation of a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.orgnih.govnih.gov

The table below illustrates representative N-alkylation and N-arylation reactions starting from 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide.

EntryReactant/ElectrophileTypical ConditionsProduct
1Benzyl bromideK₂CO₃, DMF, 80 °CN-Benzyl-4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
2Ethyl iodideNaH, THF, rtN-Ethyl-4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
3Phenylboronic acidCu(OAc)₂, Pyridine (B92270), O₂, rtN-Phenyl-4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
44-Methoxyphenyl bromidePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °CN-(4-Methoxyphenyl)-4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide

Beyond N-substitution, the sulfonamide moiety itself can be considered a synthetic handle for further transformations, although it is generally stable. chemrxiv.org One of the key interconversions involves the cleavage of the N-S bond. Recent methodologies have demonstrated that secondary sulfonamides can be reductively cleaved to generate sulfinates and amines. chemrxiv.orgresearchgate.net These intermediates can then be trapped in-situ to access other functional groups. For instance, the generated sulfinate can react with electrophiles to form sulfones, while the amine, after cleavage of an intermediate imine, can be functionalized to form amides or other derivatives. chemrxiv.org While these methods are typically applied to secondary sulfonamides, they highlight the potential for the sulfonamide group to be more than a terminal functional group. researchgate.net

Selective Transformations of Halogen Substituents

The presence of three different halogens—bromine, chlorine, and fluorine—on the benzene (B151609) ring offers significant opportunities for selective and sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The differential reactivity of carbon-halogen bonds is the cornerstone of selective synthesis with polyhalogenated arenes. nih.gov In palladium-catalyzed cross-coupling reactions, the reactivity of the C–X bond towards oxidative addition generally follows the order: C–I > C–Br > C–Cl >> C–F. nih.gov This predictable trend allows for chemoselective reactions at the most reactive halogen site while leaving the others intact. For 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the C–Br bond is significantly more reactive than the C–Cl bond, and the C–F bond is typically inert under these conditions. researchgate.netwhiterose.ac.uk

Conversely, in nucleophilic aromatic substitution (SₙAr) reactions, the reactivity order is reversed: C–F > C–Cl > C–Br > C–I. This transformation requires activation by potent electron-withdrawing groups positioned ortho or para to the halogen. masterorganicchemistry.comsemanticscholar.org The sulfonamide group acts as such an activator. Given that the fluorine atom is ortho to the sulfonamide group, it is the most probable site for SₙAr. mit.edu

Leveraging the high reactivity of the C–Br bond, a variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the C-4 position of the molecule.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction would selectively occur at the C-Br bond, allowing for the synthesis of biaryl derivatives. Advanced catalyst systems can also facilitate the coupling of less reactive aryl chlorides, but this typically requires more forcing conditions. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to create an arylethyne moiety. wikipedia.org It is catalyzed by palladium complexes, often with a copper(I) co-catalyst, and requires a base. organic-chemistry.orglibretexts.org The selectivity for the C-Br bond over the C-Cl and C-F bonds is very high, enabling the clean introduction of an alkynyl group at the C-4 position. soton.ac.uk

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.netacsgcipr.org As with other palladium-catalyzed couplings, the reaction on 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide would proceed selectively at the C-Br position.

The following table summarizes the expected outcomes of selective palladium-catalyzed cross-coupling reactions at the C-Br bond.

EntryReaction TypeCoupling PartnerTypical ConditionsProduct
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C3-Chloro-2-fluoro-4-phenylbenzene-1-sulfonamide
2SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C3-Chloro-2-fluoro-4-(phenylethynyl)benzene-1-sulfonamide
3Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOᵗBu, Toluene, 100 °C3-Chloro-2-fluoro-4-(morpholin-4-yl)benzene-1-sulfonamide
4Suzuki-Miyaura4-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C3-Chloro-2-fluoro-4-(pyridin-4-yl)benzene-1-sulfonamide

Nucleophilic aromatic substitution (SₙAr) provides a complementary strategy for modifying the aromatic ring. The outcome is governed by the leaving group ability of the halogens (F > Cl > Br) and the electronic activation provided by substituents. masterorganicchemistry.com

In 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the sulfonamide group is a moderately strong electron-withdrawing group that activates the ortho and para positions towards nucleophilic attack. mit.edu The fluorine atom at C-2 is in an activated ortho position, making it the most susceptible halogen to displacement by a strong nucleophile. nih.govnih.gov The chlorine at C-3 is meta to the sulfonamide and thus not electronically activated. The bromine at C-4 is para, an activated position, but bromine is a much poorer leaving group than fluorine in SₙAr reactions. Therefore, SₙAr reactions are expected to occur selectively at the C-F bond. Common nucleophiles for this reaction include alkoxides, thiolates, and amines, typically used in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

The table below provides examples of potential SₙAr reactions.

EntryNucleophileTypical ConditionsProduct
1Sodium methoxide (B1231860) (NaOMe)MeOH, 80 °C4-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide
2PiperidineDMSO, 120 °C4-Bromo-3-chloro-2-(piperidin-1-yl)benzene-1-sulfonamide
3Sodium thiophenoxide (NaSPh)DMF, 100 °C4-Bromo-3-chloro-2-(phenylthio)benzene-1-sulfonamide
4Potassium cyanide (KCN)DMSO, 150 °C4-Bromo-3-chloro-2-cyanobenzene-1-sulfonamide

Strategies for Further Aromatic Functionalization of 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide

The polysubstituted nature of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide presents a unique scaffold for the introduction of additional functional groups, enabling the synthesis of complex molecules for various applications in medicinal chemistry and materials science. The existing substituents—bromo, chloro, fluoro, and sulfonamide groups—exert distinct electronic and steric effects that can be strategically exploited to control the regioselectivity of further aromatic functionalization. This section explores potential strategies for introducing new substituents onto the aromatic ring, focusing on directed metalation group chemistry and remote functionalization approaches.

Directed Metalation Group (DMG) Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This technique relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho-position. In the case of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, the sulfonamide group (-SO₂NH₂) can serve as a DMG.

The regiochemical outcome of the DoM reaction on this substrate would be determined by the interplay of the directing effects of the sulfonamide group and the existing halogen substituents. The accepted hierarchy of directing ability for DMGs generally places the sulfonamide group as a moderately strong director. The fluorine atom is also known to be a powerful ortho-directing group in lithiation reactions of fluoroarenes. epfl.ch

Given the substitution pattern of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, there is only one available proton on the aromatic ring, located at the C5 position. Therefore, metalation is anticipated to occur at this site. The sulfonamide group at C1 and the fluorine atom at C2 would cooperatively direct the lithiation to the C5 position. While the chloro and bromo substituents at C3 and C4, respectively, are also ortho,para-directing groups, their influence is generally weaker than that of the sulfonamide and fluorine groups in the context of DoM.

The proposed DoM reaction would proceed as follows:

Deprotonation: Treatment of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) would lead to the regioselective deprotonation at the C5 position, forming a lithiated intermediate. The coordination of the lithium base to the oxygen atoms of the sulfonamide group facilitates this process.

Electrophilic Quench: The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent at the C5 position.

The table below summarizes potential electrophiles that could be used and the corresponding functional groups that would be introduced at the C5 position.

ElectrophileFunctional Group Introduced
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Iodine (I₂)Iodo (-I)
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
Alkyl halides (R-X)Alkyl (-R)

This strategy provides a predictable and efficient route to novel, highly functionalized derivatives of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide.

Remote Functionalization Approaches

Remote functionalization strategies aim to introduce new functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic aromatic substitution reactions. For 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, where all aromatic protons are sterically hindered or electronically deactivated, remote C-H activation could offer a viable, albeit challenging, pathway for further derivatization.

One potential approach involves transition-metal-catalyzed C-H activation. researchgate.net In this methodology, a directing group tethers a metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. While the sulfonamide group itself can act as a directing group in such transformations, the current substitution pattern of the target molecule does not offer easily accessible C-H bonds for typical ortho-directed C-H activation.

However, more advanced strategies involving "chain-walking" or "site-selective hopping" of the catalyst could potentially be explored. These methods allow for the functionalization of C-H bonds at positions meta or para to the directing group. The development of such a strategy for 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide would require careful selection of the catalyst, ligand, and reaction conditions to overcome the steric hindrance and electronic deactivation of the aromatic ring.

Another conceptual approach to remote functionalization could involve radical-based methods. researchgate.net These reactions often proceed through pathways that are less sensitive to the electronic nature of the aromatic ring. For instance, a radical translocation process could be envisioned, where a radical is generated at a distal position and then abstracts a hydrogen atom from the aromatic ring, creating a new radical center that can be trapped by a suitable reagent. The feasibility of such an approach would be highly dependent on the development of a suitable radical precursor and the optimization of the reaction conditions to favor the desired C-H functionalization over other potential side reactions.

It is important to note that while these remote functionalization strategies are at the forefront of synthetic organic chemistry, their application to a complex, polyhalogenated substrate like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide has not been reported and would require significant research and development.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Methodological Advancements

The synthesis of polysubstituted arenes, such as 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide, serves as a foundational component in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The specific arrangement of bromo, chloro, and fluoro substituents on the benzene (B151609) sulfonamide core provides a versatile scaffold for further chemical modification. Methodological advancements in organic synthesis have expanded the toolkit for constructing such complex molecules. Traditional approaches often rely on electrophilic aromatic substitution and nucleophilic aromatic substitution, but these methods can face challenges with regioselectivity and functional group compatibility. rsc.org

Modern synthetic strategies have increasingly turned to transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization to achieve more precise and efficient synthesis of highly substituted arenes. nih.govrsc.org These techniques offer milder reaction conditions and greater control over the substitution pattern, which is crucial for creating structurally diverse compound libraries. nih.gov Specifically, methods like the Suzuki and Catellani reactions have proven effective for derivatizing aromatic compounds. acs.org Organocatalytic benzannulation has also emerged as a powerful strategy, providing an alternative pathway that avoids metal contaminants and often proceeds with high chemo- and regioselectivity under mild conditions. nih.govrsc.org

Identification of Remaining Synthetic Challenges for Highly Substituted Arenes

Another significant challenge lies in overcoming steric hindrance. As more substituents are added to the aromatic ring, the accessibility of the remaining C-H bonds or functional groups decreases, which can impede further transformations. nih.gov For instance, the "meta constraint" in some palladium-catalyzed reactions highlights the difficulty of functionalizing positions flanked by bulky groups. nih.gov Furthermore, the synthesis of unsymmetrical, contiguously substituted arenes remains a nontrivial task, often requiring multi-step sequences that can be inefficient. nih.govrsc.org Developing modular and efficient strategies to construct these complex patterns is an ongoing area of research. nih.gov

Opportunities for Novel Catalytic Systems in Functionalization

The limitations of current synthetic methods create significant opportunities for the development of novel catalytic systems. Transition metal catalysis, particularly with palladium and rhodium, continues to be a major focus for C-H functionalization. acs.orgresearchgate.net There is a growing interest in designing new ligands and directing groups that can enable selective functionalization at previously inaccessible positions, such as meta and para sites. acs.orgresearchgate.net

Photoredox catalysis is emerging as a powerful and environmentally friendly approach for C-H bond functionalization. rsc.org By using visible light as an energy source, these systems can generate radicals under mild conditions, offering unique reactivity and selectivity. rsc.org The tunability of photocatalysts provides precise control over reaction conditions, which can enhance regioselectivity in aromatic systems. rsc.org Additionally, enzymatic cascades for C-H activation represent a novel frontier, offering the potential for highly selective transformations under ambient conditions, although yields may initially be modest and require protein engineering to improve. echemi.com

Potential for Utilizing 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide in Complex Chemical Architecture

The unique substitution pattern of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide makes it a valuable building block for constructing complex chemical architectures. The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. researchgate.netekb.egnih.govajchem-b.com This functional group can participate in crucial interactions with biological targets. researchgate.net

The presence of three distinct halogen atoms (Br, Cl, F) offers orthogonal reactivity, allowing for selective, stepwise functionalization through various cross-coupling reactions. This enables the introduction of different molecular fragments at specific positions on the benzene ring, facilitating the synthesis of diverse and complex molecules. This strategic functionalization is highly sought after for creating molecules with tailored properties for medicinal, agrochemical, and materials science applications. nih.govescholarship.org

Directions for Advanced Theoretical and Computational Studies of Similar Compounds

Advanced theoretical and computational studies can provide deep insights into the properties and reactivity of polyhalogenated aromatic compounds like 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide. Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and predict reactive sites within the molecule. nih.gov Such studies can help rationalize experimentally observed reactivity and guide the design of new synthetic routes. nih.gov

Computational modeling is also a powerful tool for understanding noncovalent interactions, such as halogen bonding. etamu.eduacs.orgresearchgate.netunimi.it The electron-withdrawing and electron-donating effects of substituents on the aromatic ring can significantly influence the strength and nature of these interactions. etamu.eduacs.org Hammett plots and other quantitative structure-activity relationship (QSAR) models can be developed to correlate substituent properties with interaction energies or biological activity. etamu.edunih.gov Furthermore, computational studies can be employed to investigate reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states, which is invaluable for optimizing reaction conditions and developing more efficient catalytic systems. nih.govbts.govarxiv.org

Q & A

Q. What are the key considerations for synthesizing 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide with high regioselectivity?

To achieve regioselectivity, prioritize the order of halogenation and sulfonamide group introduction. For example:

  • Halogenation sequence : Bromine and chlorine substituents are typically introduced first due to their lower reactivity compared to fluorine. Fluorination via diazonium salt intermediates may follow to avoid overhalogenation .
  • Protecting groups : Use tert-butyl or acetyl groups to shield reactive sites during sulfonamide formation, followed by deprotection .
  • Reagent selection : Employ directed ortho-metalation (DoM) strategies with organometallic bases (e.g., LDA) to direct substituents to specific positions .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (e.g., para vs. ortho substitution), while 1H^{1}\text{H} NMR identifies aromatic proton splitting patterns. 13C^{13}\text{C} NMR resolves carbon environments, especially for sulfonamide carbons .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for halogen isotopes (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublets) .
  • X-ray crystallography : Resolve ambiguous regiochemistry and confirm bond angles/geometry in crystalline derivatives .

Q. How can melting point analysis and chromatography ensure purity during isolation?

  • Melting point : Compare observed mp with literature values (e.g., derivatives in show mp ranges like 249–254°C for halogenated benzylamines). Sharp mp indicates high purity; broad ranges suggest impurities .
  • HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate halogenated byproducts. Retention time consistency across replicates confirms purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this sulfonamide?

  • Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for halogenated systems. Basis sets such as 6-311++G(d,p) capture polarization and diffuse effects .
  • Applications : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, sulfonamide’s sulfur atom may act as a hydrogen bond acceptor, influencing biological activity .

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions?

  • Steric vs. electronic effects : Chlorine’s strong electron-withdrawing effect activates the ring for substitution, but bulky bromine at adjacent positions may hinder nucleophile access. Kinetic studies (e.g., Eyring plots) differentiate rate-limiting steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in NAS, while protic solvents (e.g., MeOH) may deactivate the sulfonamide group .

Q. How can crystallographic data resolve discrepancies between experimental and computational geometries?

  • XRD refinement : Compare bond lengths/angles from single-crystal XRD (e.g., C–S bond in sulfonamide) with DFT-optimized structures. Discrepancies >0.05 Å suggest inadequate functional/basis set selection .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen bonding between Br and sulfonamide O) to explain packing anomalies .

Q. What strategies address contradictions in biological activity data across studies?

  • Reproducibility protocols : Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability. For example, sulfonamide solubility in DMSO vs. aqueous buffers impacts IC50_{50} values .
  • Data triangulation : Combine enzyme inhibition assays, molecular docking (e.g., AutoDock Vina), and in vivo models to validate mechanisms .

Methodological Best Practices

  • Data validation : Use triplicate measurements for kinetic studies and report standard deviations. For crystallography, ensure R-factors <5% .
  • Open data practices : Share raw NMR, XRD, and computational data via repositories (e.g., Cambridge Structural Database) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.